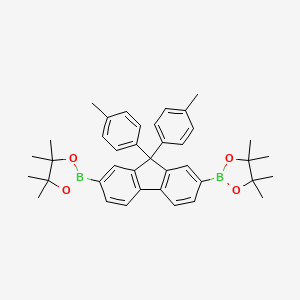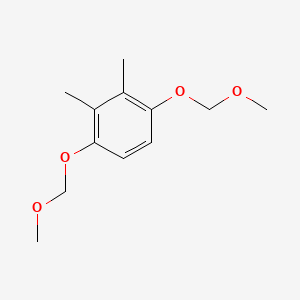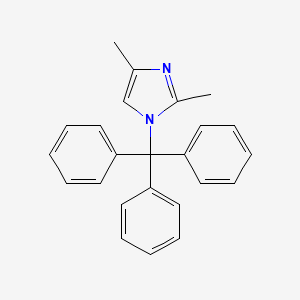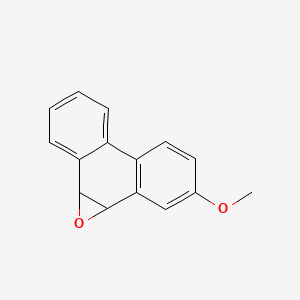![molecular formula C6H13N3 B13962080 1,3,5-Triazabicyclo[3.2.2]nonane CAS No. 343264-98-2](/img/structure/B13962080.png)
1,3,5-Triazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazabicyclo[322]nonane is a bicyclic compound containing three nitrogen atoms within its structure
Métodos De Preparación
The synthesis of 1,3,5-Triazabicyclo[3.2.2]nonane typically involves multiple steps. One common method includes the reaction of hexamine with ammonium nitrate and fuming nitric acid in the presence of acetic acid and acetic anhydride . This process yields an intermediate compound, which is then further processed to obtain the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1,3,5-Triazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo substitution reactions with acid chlorides to form amides, which can be further reduced to amines.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5-Triazabicyclo[3.2.2]nonane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazabicyclo[3.2.2]nonane and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives exhibit antiprotozoal activity by interfering with the metabolic pathways of protozoa . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
1,3,5-Triazabicyclo[3.2.2]nonane can be compared with other similar compounds, such as:
1,5-Diazabicyclo[3.2.2]nonane: This compound has a similar bicyclic structure but contains only two nitrogen atoms.
3,7-Diazabicyclo[3.3.1]nonane: Another related compound with a different bicyclic framework and nitrogen atom arrangement.
The uniqueness of this compound lies in its three nitrogen atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
343264-98-2 |
|---|---|
Fórmula molecular |
C6H13N3 |
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
1,3,5-triazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-9-4-3-8(1)5-7-6-9/h7H,1-6H2 |
Clave InChI |
QTMPRLFMYKHCFV-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)







